(R)-3-amino-4-phenylbutanoic acid

Description

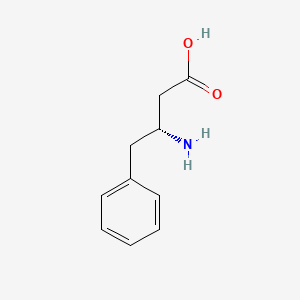

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131270-08-1 | |

| Record name | D-beta -Homophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance and Enantiomeric Purity in Asymmetric Synthesis

The precise three-dimensional arrangement of atoms in (R)-3-amino-4-phenylbutanoic acid is fundamental to its function. The molecule possesses a chiral center at the carbon atom bearing the amino group, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. nih.govnih.gov

The pharmacological activity of a racemic mixture of 3-amino-4-phenylbutanoic acid is primarily attributed to the (R)-enantiomer. This stereoselectivity highlights the importance of enantiomeric purity, as the presence of the (S)-enantiomer can be inactive or even contribute to undesirable effects. In the context of asymmetric synthesis, this compound serves as a valuable chiral building block. Its predefined stereochemistry is transferred to the target molecule, allowing for the construction of complex structures with high stereochemical control. This is particularly important in the development of pharmaceuticals, where the biological activity is often dependent on a specific enantiomer. nih.gov

The synthesis of enantiomerically pure this compound is a key focus of research. One practical approach involves the use of readily available chiral starting materials, such as L-aspartic acid, to ensure the desired stereochemical outcome.

Contextualization Within the Landscape of Non Proteinogenic Amino Acids

(R)-3-Amino-4-phenylbutanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Non-proteinogenic amino acids represent a vast and structurally diverse group of compounds that are increasingly utilized in medicinal chemistry and drug design.

The incorporation of non-proteinogenic amino acids like this compound into peptide chains can lead to the formation of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The β-amino acid structure of this compound, in particular, can induce specific secondary structures, like turns and helices, in peptides, which can be crucial for their biological activity.

Overview of Academic Research Trajectories for R 3 Amino 4 Phenylbutanoic Acid

Chiral Auxiliary and Template-Directed Synthesis Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.org

Application of Chiral Acetal (B89532) Templates for Stereocontrol

Chiral acetal templates have been effectively used to control stereochemistry in the synthesis of α-hydroxy-β-amino acids. While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the principle involves the stereoselective formation of a carbon-carbon bond guided by the chiral acetal, followed by its removal to yield the desired enantiomerically enriched product. This strategy has been successfully applied in the synthesis of related compounds like (3R)- and (3S)-3-hydroxyaspartates. tandfonline.com

Diastereoselective Approaches Utilizing Enantiopure Precursors

A practical and efficient synthesis of this compound has been achieved starting from the readily available and inexpensive enantiopure precursor, L-aspartic acid. oup.comnih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The key step in this synthesis is a Friedel-Crafts acylation, which proceeds with retention of the original α-carbon chirality. oup.comnih.gov This method provides a straightforward route to the target molecule without the need for a separate chiral auxiliary. oup.comnih.gov

Another strategy involves the use of Evans chiral auxiliaries, specifically oxazolidinones. wikipedia.org These auxiliaries are widely employed in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org For instance, the acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.org Subsequent cleavage of the auxiliary yields the desired chiral product. wikipedia.org This methodology has been utilized in the synthesis of piperidone-based renin inhibitors, where the Evans auxiliary not only directed the stereoselective introduction of an amino group but also acted as a leaving group in a subsequent cyclization step. nih.gov

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient and atom-economical alternative to stoichiometric chiral auxiliary-based methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Other Transition Metal-Catalyzed Asymmetric Transformations Relevant to this compound

Other transition metal-catalyzed reactions are highly relevant to the synthesis of chiral amino acids. For example, asymmetric hydrogenation of a suitable prochiral enamine or β-aminoacrylate precursor using a chiral rhodium or ruthenium catalyst is a well-established method for producing β-amino acids with high enantiopurity. Another approach involves the asymmetric conjugate addition of an amine or an amine equivalent to an α,β-unsaturated ester, catalyzed by a chiral metal complex. While specific examples for this compound were not found, these general strategies represent viable pathways for its stereoselective synthesis.

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis and chemoenzymatic approaches are increasingly recognized for their high selectivity, mild reaction conditions, and environmental compatibility. ucl.ac.uk

Enzymes such as transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines and amino acids. mdpi.com ω-Transaminases can transfer an amino group from a donor to a prochiral ketone or aldehyde, generating a chiral amine with high enantiomeric excess. mdpi.com To overcome unfavorable thermodynamic equilibria in these reactions, strategies such as using an excess of the amino donor or in-situ by-product removal are often employed. mdpi.com For example, coupling a transaminase reaction with a pyruvate (B1213749) decarboxylase (PDC) can effectively drive the reaction forward by converting the pyruvate by-product into volatile acetaldehyde (B116499) and carbon dioxide. mdpi.com

Another biocatalytic approach involves the use of dehydrogenases. For instance, L-phenylalanine dehydrogenase has been used for the synthesis of (S)-2-amino-4-phenylbutanoic acid from the corresponding α-keto acid. documentsdelivered.com Similarly, D-lactate dehydrogenase can be used to produce (R)-hydroxy acids. documentsdelivered.commdpi.com These enzymatic reductions often require a stoichiometric amount of a cofactor like NADH, which can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase. documentsdelivered.com

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts. ucl.ac.uk This strategy can involve the enzymatic resolution of a racemic mixture produced by chemical synthesis or the use of an enzyme to perform a key stereoselective transformation on a chemically synthesized intermediate. This integrated approach allows for the efficient production of complex, optically pure molecules. ucl.ac.uk

| Methodology | Key Features | Example/Relevance | Reference |

| Chiral Auxiliary (L-Aspartic Acid) | Utilizes an inexpensive, enantiopure starting material. Key step is a Friedel-Crafts acylation with retention of chirality. | Practical synthesis of this compound. | oup.comnih.gov |

| Chiral Auxiliary (Evans Oxazolidinone) | Employs a recoverable chiral auxiliary to direct stereoselective alkylation or aldol reactions. | Synthesis of piperidone-based renin inhibitors. | wikipedia.orgnih.gov |

| Biocatalysis (Transaminase) | Asymmetric amination of a prochiral ketone. Can be coupled with by-product removal to improve conversion. | Synthesis of chiral amines. | mdpi.com |

| Biocatalysis (Dehydrogenase) | Stereoselective reduction of a keto acid to a hydroxy acid or amino acid. Requires cofactor regeneration. | Synthesis of (S)-2-amino-4-phenylbutanoic acid and (R)-hydroxy acids. | documentsdelivered.commdpi.com |

| Chemoenzymatic Synthesis | Integrates chemical and biocatalytic steps to achieve high enantiomeric excess. | Synthesis of structurally diverse, optically pure compounds. | ucl.ac.uk |

Synthetic Pathways from Accessible Chiral Feedstocks

The use of readily available, enantiomerically pure starting materials from nature, known as the chiral pool, is a highly effective strategy in asymmetric synthesis. researchgate.net This approach often simplifies synthetic routes and ensures the desired stereochemistry in the final product. Amino acids, in particular, serve as versatile chiral building blocks for the synthesis of more complex molecules. mdpi.combaranlab.org

Friedel-Crafts Acylation-Based Strategies from L-Aspartic Acid

A practical and efficient pathway to this compound utilizes L-aspartic acid as the chiral starting material. nih.gov This method is centered around an intramolecular Friedel-Crafts acylation reaction, a powerful tool for forming carbon-carbon bonds on aromatic rings. nih.gov

The synthesis begins with the protection of the amino group of L-aspartic acid, for instance as its N-trifluoroacetyl derivative. The α-carboxylic acid is then converted into an acid chloride. This activated intermediate undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), using benzene (B151609) as the solvent. This key step forms a cyclic α-aminoketone intermediate while preserving the original stereochemistry at the α-carbon.

Subsequent steps involve the reduction of the ketone and the cleavage of the protecting groups to yield the final product, this compound. This strategy is advantageous as it directly translates the chirality of L-aspartic acid to the target molecule. nih.gov

Key Intermediates in the Synthesis from L-Aspartic Acid

| Intermediate | Structure | Role in Synthesis |

| N-protected L-Aspartic Acid | Varies based on protecting group | Starting material with defined stereochemistry |

| N-protected L-Aspartoyl Chloride | Acyl chloride derivative | Activated species for Friedel-Crafts acylation |

| α-Aminoketone | Cyclic ketone | Product of the key intramolecular cyclization |

Derivatization of Related Amino Acids for this compound Production

Beyond L-aspartic acid, other naturally occurring amino acids can be derivatized to produce β-amino acids, including the target molecule. One of the most established methods for this transformation is the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.org This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) group, effectively converting an α-amino acid into a β-amino acid. wikipedia.orgillinois.eduambeed.com

A well-documented example that illustrates this strategy is the synthesis of the enantiomer, (S)-3-amino-4-phenylbutanoic acid, starting from L-phenylalanine. orgsyn.org By applying the same principles and starting with D-phenylalanine, the desired (R)-enantiomer can be obtained.

The process commences with the protection of the amino group of the starting amino acid, for example, with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid is then activated, typically by forming a mixed anhydride, and subsequently reacted with diazomethane (B1218177) to generate an α-diazoketone. orgsyn.org This intermediate is then subjected to a Wolff rearrangement, which is the cornerstone of the Arndt-Eistert synthesis. The rearrangement is catalyzed by a metal, such as silver(I), and occurs in the presence of a nucleophile like water, to produce the homologated carboxylic acid. organic-chemistry.orgorgsyn.org The final step involves the removal of the protecting group to afford the β-amino acid.

This method demonstrates the versatility of the chiral pool, where different amino acids can serve as precursors for a variety of target molecules through well-established derivatization and rearrangement reactions. nih.gov

General Steps for Arndt-Eistert Homologation of an α-Amino Acid

| Step | Description | Key Reagents |

| 1 | Protection of the amino group | Boc-anhydride |

| 2 | Activation of the carboxylic acid | Isobutyl chloroformate, Triethylamine |

| 3 | Formation of α-diazoketone | Diazomethane |

| 4 | Wolff Rearrangement and homologation | Silver(I) oxide, Water |

| 5 | Deprotection | Acidic conditions |

Chemical Transformations of the Amino Group: Amidation and Heterocyclic Annulation

The primary amino group in this compound is a versatile handle for derivatization. One common transformation is amidation , where the amino group reacts with acylating agents like acetyl chloride to form amides. For instance, the hydrochloride salt of methyl (R)-3-amino-4-phenylbutanoate can be acylated with acetyl chloride in pyridine (B92270) to yield methyl (R)-4-(acetylamino)-3-phenylbutanoate. arkat-usa.org This reaction introduces an acetyl group onto the nitrogen atom, altering the molecule's polarity and hydrogen bonding capabilities. The formation of amides can also be achieved through coupling reactions with carboxylic acids, often facilitated by coupling agents used in peptide synthesis. thermofisher.com Boronic acid catalysts have also been shown to effectively promote amidation reactions. rsc.org

Beyond simple amidation, the amino group can participate in heterocyclic annulation reactions, leading to the formation of new ring systems. A notable example is the conversion of the amino group into a tetrazole ring. arkat-usa.orgresearchgate.net This transformation can be accomplished by reacting this compound hydrochloride with triethyl orthoformate and sodium azide (B81097) in acetic acid. arkat-usa.orgresearchgate.net This reaction directly replaces the terminal amino group with a tetrazol-1-yl fragment, yielding 4-(tetrazol-1-yl)-3-phenylbutanoic acid. arkat-usa.orgresearchgate.net The formation of heterocyclic structures significantly alters the parent molecule's scaffold, which can have profound effects on its biological and physical properties. nih.gov

Carboxylic Acid Functionalization: Esterification and Related Derivatizations

The carboxylic acid group of this compound is another key site for chemical modification. Esterification is a fundamental transformation that converts the carboxylic acid into an ester. This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For example, this compound can be converted to its corresponding methyl ester. arkat-usa.org This modification can enhance the molecule's solubility in organic solvents and can serve as a protecting group for the carboxylic acid during other chemical transformations.

The carboxylic acid can also be activated to facilitate reactions with other nucleophiles. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can be used to couple the carboxylic acid with amines, hydrazines, or hydroxylamines in aqueous solutions. thermofisher.com The efficiency of this coupling can be improved by the addition of N-hydroxysulfosuccinimide. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used to promote the formation of amides from carboxylic acids and amines. thermofisher.com These derivatization strategies allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for various applications.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, although the substitution pattern is influenced by the existing side chain. The alkyl side chain is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the point of attachment. Common EAS reactions include nitration (introduction of a -NO2 group), halogenation (introduction of -Br, -Cl, or -I), sulfonation (introduction of a -SO3H group), and Friedel-Crafts alkylation and acylation (introduction of alkyl or acyl groups, respectively). latech.edumasterorganicchemistry.com These reactions typically require a catalyst, such as a Lewis acid (e.g., FeBr3 for bromination, AlCl3 for Friedel-Crafts reactions) or a strong acid (e.g., H2SO4 for nitration and sulfonation). latech.edumasterorganicchemistry.com For example, the nitration of a benzene ring is achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Nucleophilic aromatic substitution (NAS) on the phenyl ring is less common and generally requires the presence of strong electron-withdrawing groups at positions ortho or para to a leaving group (typically a halogen). latech.edulibretexts.org The unsubstituted phenyl ring of this compound is not activated for NAS. However, if the phenyl ring is first modified with electron-withdrawing substituents via EAS, subsequent NAS reactions could be possible. latech.edulibretexts.org

Development of Functionalized Probes and Analogues

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, meaning it can mimic the acidic properties and spatial arrangement of a carboxylic acid while often conferring improved metabolic stability. arkat-usa.orgnih.gov The synthesis of tetrazole-containing derivatives of this compound has been explored to create analogues with potentially enhanced properties. arkat-usa.orgresearchgate.net One approach involves the direct replacement of the terminal amino group with a tetrazol-1-yl fragment, as previously described. arkat-usa.orgresearchgate.net An alternative strategy focuses on converting the carboxylic acid moiety into a tetrazole. This can be achieved through multi-step synthetic sequences. For example, the carboxylic acid can be converted to a nitrile, which then undergoes a [2+3] cycloaddition with an azide to form the tetrazole ring. nih.gov The resulting tetrazole-containing analogues serve as valuable probes for studying molecular interactions and can lead to the development of new therapeutic agents. nih.govnih.gov

Modifications to the phenyl ring can also have a significant impact. The introduction of substituents through electrophilic aromatic substitution can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced or altered biological activity. bldpharm.com For example, the introduction of fluorine atoms to the phenyl ring can influence metabolic stability and binding interactions. By systematically exploring these structural modifications, researchers can fine-tune the properties of this compound to optimize its molecular interactions for specific applications.

Applications of R 3 Amino 4 Phenylbutanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptidomimetic Structures and β-Peptide Scaffolds

The incorporation of unnatural amino acids like (R)-3-amino-4-phenylbutanoic acid into peptide-based molecules is a powerful strategy to enhance their therapeutic properties. Peptidomimetics, compounds that mimic the structure and function of natural peptides, often exhibit improved metabolic stability, resistance to enzymatic degradation, and enhanced oral bioavailability. nih.gov this compound, also known as (R)-β-homophenylalanine, serves as a crucial component in the design of such peptidomimetics.

β-Peptides, which are oligomers of β-amino acids, are of particular interest due to their ability to form stable, well-defined secondary structures, including helices, turns, and sheets, even with short chain lengths. nih.gov These structures can mimic the bioactive conformations of α-peptides, allowing them to interact with biological targets. The synthesis of β-peptides often involves standard peptide coupling techniques, starting from appropriately protected β-amino acids. For instance, the Boc-protected form of this compound is a readily available precursor for solid-phase peptide synthesis.

The phenyl group of this compound can engage in key hydrophobic and aromatic interactions within the binding pockets of target proteins, while the β-amino acid backbone imparts resistance to proteases. This combination of features makes it an invaluable tool for medicinal chemists in the development of novel therapeutics.

Role in the Asymmetric Synthesis of Complex Pharmaceutical Intermediates

The chiral nature of this compound makes it an excellent starting material for the enantioselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its pre-existing stereocenter can be exploited to control the stereochemistry of subsequent reactions, leading to the formation of single-enantiomer products.

A notable example is its application in the synthesis of (R)-Baclofen, the pharmacologically active enantiomer of a muscle relaxant used to treat spasticity. pnu.ac.ir While various synthetic routes to Baclofen exist, those utilizing chiral starting materials like this compound or its derivatives can offer a more direct and efficient pathway to the desired enantiomer, avoiding the need for chiral resolution at a later stage. brieflands.comchemicalbook.com

Furthermore, derivatives of this compound have been investigated as key intermediates in the synthesis of other neurologically active compounds. For instance, the structural motif of a γ-amino acid with a β-substituent is present in several drugs, and this compound provides a scaffold to access these structures. The enantioselective synthesis of compounds like Rolipram, a phosphodiesterase-4 inhibitor with antidepressant and anti-inflammatory properties, has been explored through various strategies, and the use of chiral building blocks derived from β-amino acids is a recognized approach to achieving the desired stereochemistry. nih.gov

| Pharmaceutical Intermediate/API | Therapeutic Class | Role of this compound |

| (R)-Baclofen | Muscle Relaxant | Chiral precursor for enantioselective synthesis. pnu.ac.irbrieflands.com |

| Rolipram Analogs | PDE4 Inhibitor | Provides a chiral scaffold for the synthesis of the γ-lactam core. nih.gov |

Utilization in the Construction of Chiral Heterocyclic Systems

Chiral heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound serves as a versatile starting material for the diastereoselective synthesis of various chiral heterocyclic systems, particularly substituted pyrrolidines and pyrrolidinones.

The functional groups of this compound can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of five-membered rings with controlled stereochemistry. For example, the reduction of the carboxylic acid to a primary alcohol, followed by activation and intramolecular nucleophilic substitution by the amino group, can yield a chiral pyrrolidine (B122466). The stereochemistry at the 3-position of the amino acid directly influences the stereochemical outcome of the cyclization.

Research has demonstrated the diastereoselective synthesis of 2,3-trans-pyrrolidines and 2,5-cis-pyrrolidines through copper-promoted intramolecular aminooxygenation of alkene derivatives of sulfonamides. While not directly starting from this compound, these methods highlight the principles of stereocontrol in pyrrolidine synthesis that can be applied to derivatives of this amino acid. The development of synthetic routes to chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS) further underscores the importance of such scaffolds in drug discovery. nih.gov The conversion of this compound to a chiral lactam, a key structural motif in many pharmaceuticals, represents another important application.

Contributions to Methodological Advancements in Asymmetric Catalysis

Beyond its role as a direct building block, this compound and its derivatives have been utilized in the development of chiral ligands for asymmetric catalysis. The amino and carboxylic acid functionalities provide convenient handles for modification and incorporation into larger ligand frameworks. These chiral ligands can then be complexed with transition metals to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations.

One area of significant interest is asymmetric transfer hydrogenation, a powerful method for the synthesis of chiral alcohols and amines. Chiral diamines and amino alcohols derived from amino acids are effective ligands for rhodium and ruthenium catalysts used in these reactions. By synthesizing chiral ligands from this compound, researchers can create a specific chiral environment around the metal center, enabling the selective production of one enantiomer of the product. For example, chiral diamines based on a tetrahydroquinoline scaffold have been successfully employed as ligands in the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com

The development of such catalyst systems is a testament to the versatility of this compound, extending its utility from a stoichiometric chiral auxiliary to a component of highly efficient catalytic systems that can generate chirality on a large scale.

Analytical and Spectroscopic Characterization Methodologies for R 3 Amino 4 Phenylbutanoic Acid

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within (R)-3-amino-4-phenylbutanoic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, multiplicities (splitting patterns), and integration of the signals provide information about the electronic environment and connectivity of the protons. For this compound, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The protons on the aliphatic chain exhibit characteristic signals, with the proton at the chiral center (C3) coupled to adjacent methylene (B1212753) protons, resulting in a complex multiplet.

¹³C NMR spectroscopy provides data on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (around 170-180 ppm), while the carbons of the phenyl group resonate in the 120-140 ppm range. The aliphatic carbons appear in the upfield region of the spectrum. While specific NMR data for this exact enantiomer is not widely published, predictive models and data from similar structures provide expected chemical shift ranges.

Predicted NMR Data for 3-Amino-4-phenylbutanoic Acid

| Nucleus | Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~7.20-7.40 | Multiplet |

| CH (C3) | ~3.40-3.60 | Multiplet | |

| CH₂ (C4) | ~2.80-3.00 | Multiplet | |

| CH₂ (C2) | ~2.40-2.60 | Multiplet | |

| ¹³C | C=O (C1) | ~175 | Singlet |

| Aromatic (C-ipso) | ~138 | Singlet | |

| Aromatic (CH) | ~126-129 | Multiplet | |

| Aliphatic (C2, C3, C4) | ~35-55 | - |

Mass Spectrometry (MS/MS, LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), it also provides valuable structural information through fragmentation analysis. The molecular weight of 3-amino-4-phenylbutanoic acid is approximately 179.22 g/mol . nih.gov

In positive ionization mode (ESI+), the molecule is typically observed as the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 180.1. nih.gov Subsequent fragmentation (MS/MS) of this ion often involves the loss of ammonia (B1221849) (NH₃) or the carboxylic acid group (COOH). A prominent fragment ion is frequently observed at m/z 120, corresponding to the tropylium (B1234903) ion or a related C₉H₈⁺ species formed after rearrangement and loss of the amino acid side chain. nih.gov

In negative ionization mode (ESI-), the deprotonated molecule [M-H]⁻ is observed at m/z 178.1. Fragmentation of this ion can also provide structural confirmation.

Typical Mass Spectrometry Data for 3-Amino-4-phenylbutanoic Acid

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Likely Fragment Identity |

|---|---|---|---|

| Positive ([M+H]⁺) | ~180.1 | 163, 120, 117, 91 | [M+H-NH₃]⁺, [C₉H₈]⁺, [C₉H₅]⁺, [C₇H₇]⁺ |

| Negative ([M-H]⁻) | ~178.1 | 117, 91 | [M-H-CO₂-NH₃]⁻, [C₇H₇]⁻ |

Chiroptical Spectroscopy: Optical Rotation and Circular Dichroism

Chiroptical techniques are essential for confirming the absolute configuration of a chiral molecule. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. libretexts.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). libretexts.org Enantiomers rotate light by equal amounts but in opposite directions. libretexts.org For instance, if the (S)-enantiomer is dextrorotatory (+), the (R)-enantiomer will be levorotatory (-) by the same magnitude. This technique is crucial for identifying which enantiomer has been synthesized and for determining its enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique provides information about the stereochemical features and conformation of chiral compounds. nih.gov The resulting CD spectrum is a unique fingerprint for an enantiomer. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. CD is particularly useful for analyzing the secondary structure of peptides and proteins but is also a powerful tool for the structural analysis of smaller chiral molecules like this compound. rsc.orgjasco-global.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the gold standard for separating components in a mixture and are vital for assessing both the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.

For underivatized amino acids like 3-amino-4-phenylbutanoic acid, macrocyclic glycopeptide-based CSPs are particularly effective. These phases, such as those based on teicoplanin, can separate polar and ionic compounds directly in both aqueous and organic mobile phases. Polysaccharide-based CSPs are also commonly used, though they often require derivatization of the amino acid to improve interaction and resolution.

Common Chiral HPLC Methodologies for Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Example | Typical Mobile Phase | Analyte Form |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Formic Acid | Underivatized |

| Polysaccharide | Cellulose or Amylose derivatives | Acetonitrile/TFA | Derivatized (e.g., FMOC-protected) |

| Crown Ether | (3,3'-Diphenyl-1,1'-binaphthyl)-20-crown-6 | Perchloric acid solution | Underivatized |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) can also be used for chiral separations, offering high resolution. However, due to the low volatility and high polarity of amino acids, direct analysis is not feasible. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.

Common derivatization involves esterification of the carboxylic acid group and acylation of the amino group. The resulting volatile derivatives can then be separated on a GC column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for this purpose. The choice of both the derivatizing agent and the CSP is critical for achieving successful enantioseparation.

Typical Chiral GC Methodologies for Amino Acid Separation

| Derivatization Reagent | Chiral Stationary Phase (CSP) | Purpose of Derivatization |

|---|---|---|

| N-trifluoroacetyl-O-methyl ester | Cyclodextrin derivatives (e.g., Heptakis-(2,6-di-O-methyl-3-O-pentyl)-β-CD) | Increase volatility and thermal stability |

| Pentafluoropropionyl (PFP) / Isopropyl ester | Chirasil-Val | Create volatile diastereomers for separation |

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is an unparalleled and definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. nih.gov It provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Crucially, for chiral molecules like this compound, X-ray crystallography can establish the absolute configuration of stereogenic centers, which is a critical aspect of its chemical identity and biological activity. nih.govthieme-connect.de

The determination of absolute configuration is possible for crystals that lack a center of inversion (i.e., non-centrosymmetric space groups). ed.ac.uk The method relies on the phenomenon of anomalous dispersion or resonant scattering, which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. ed.ac.ukresearchgate.net This effect violates Friedel's law, leading to small but measurable intensity differences between specific pairs of reflections known as Bijvoet pairs. researchgate.net By analyzing these differences, the true handedness of the molecule in the crystal can be determined. The successful assignment of the absolute structure is often confirmed by the refinement of the Flack parameter, which should ideally refine to a value close to zero for the correct enantiomeric model. ed.ac.uk

For this compound, single-crystal X-ray diffraction studies have provided detailed insights into its solid-state structure. The compound has been found to crystallize in the orthorhombic space group Pbca, which is a non-centrosymmetric space group suitable for absolute structure determination. The analysis reveals an asymmetric unit containing one molecule of the compound.

The crystallographic data obtained from X-ray diffraction analysis are summarized in the table below.

| Crystallographic Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimension (a) | 9.384 Å |

| Unit Cell Dimension (b) | 6.978 Å |

| Unit Cell Dimension (c) | 27.505 Å |

| Key Intermolecular Interaction | Hydrogen Bonding (N–H···O) |

| N–H···O Bond Distance | 2.89 Å |

Computational and Theoretical Studies on R 3 Amino 4 Phenylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For (R)-3-amino-4-phenylbutanoic acid, such studies, often employing Density Functional Theory (DFT), provide insights into its electronic structure and energetics.

Detailed quantum chemical calculations help in determining key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For GABAergic compounds, these electronic parameters have been correlated with their biological activity, including receptor binding affinity. nih.gov

X-ray crystallographic studies have provided experimental data on the solid-state conformation of this compound. These studies reveal a planar phenyl ring and a specific orientation of the aminomethyl group. Quantum chemical calculations can complement this by exploring the molecule's conformational landscape in different environments, such as in the gas phase or in solution, and by calculating the relative energies of different conformers. This information is vital for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Table 1: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.384 |

| b (Å) | 6.978 |

| c (Å) | 27.505 |

| N–H···O distance (Å) | 2.89 |

Data sourced from an X-ray crystallographic study.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional conformation of this compound is critical for its biological activity. Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of molecules and to understand their dynamic behavior. nih.govmdpi.com

Conformational analysis of this compound involves identifying the low-energy conformations that the molecule is likely to adopt. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer using a force field. The results of such analyses can be visualized using Ramachandran-like plots to show the preferred dihedral angles.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time. arxiv.orgwashington.edu These simulations can reveal how the molecule flexes and changes its shape in response to its environment, such as in an aqueous solution or when approaching a biological target. For flexible molecules like this compound, MD simulations are essential for understanding the range of conformations that are accessible and which of these are relevant for receptor binding.

Prediction of Chemical Reactivity and Stereoselectivity via Computational Models

Computational models can be employed to predict the chemical reactivity of this compound and to understand the stereoselectivity of its synthesis. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the structural or electronic properties of a series of compounds with their biological activity. researchgate.net

For GABA-B receptor agonists like this compound, QSAR studies have shown that electronic properties, such as the energies of the HOMO and LUMO, can be strongly correlated with receptor binding affinity. nih.gov These models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Computational chemistry also plays a role in understanding and predicting the stereoselectivity of chemical reactions. For the synthesis of chiral molecules like this compound, it is crucial to control the stereochemistry to obtain the desired enantiomer. Computational models can be used to study the transition states of different reaction pathways, allowing chemists to predict which stereoisomer will be preferentially formed. This is particularly valuable in the development of efficient stereoselective syntheses. nih.gov

Ligand-Receptor Interaction Modeling Focused on Binding Mechanisms

Understanding how this compound binds to its primary target, the GABA-B receptor, is a key focus of computational modeling. nih.govresearchgate.net The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer due to its significantly higher affinity for the GABA-B receptor. mdpi.com

Molecular docking and homology modeling are the principal techniques used to study these interactions. Since the experimental structure of the GABA-B receptor in complex with this compound is not available, homology models of the receptor are often constructed based on the crystal structures of related proteins. mdpi.comnih.gov this compound can then be "docked" into the binding site of the homology model to predict its binding mode.

These studies have indicated that the phenyl ring of this compound likely interacts with a hydrophobic pocket within the GABA-B receptor, formed by amino acid residues such as tyrosine. nih.gov The amino and carboxyl groups of the ligand are predicted to form key hydrogen bonds and electrostatic interactions with polar residues in the binding site, mimicking the binding of the endogenous ligand GABA. researchgate.net The higher affinity of the (R)-enantiomer compared to the (S)-enantiomer is attributed to a more favorable stereochemical fit within the chiral binding pocket of the receptor. mdpi.com

Table 2: Binding Affinities of Phenibut Enantiomers and Related Compounds

| Compound | GABA-B Receptor Affinity (K_i, µM) | α2δ VDCC Binding Affinity (K_i, µM) |

| (R)-Phenibut | 92 | 23 |

| (S)-Phenibut | >1,000 | 39 |

| Racemic Phenibut | 177 | Not Determined |

| Baclofen | 6 | 156 |

| Gabapentin | >1,000 | 0.05 |

Data compiled from radioligand binding studies. researchgate.netmdpi.com

In Silico Design and Virtual Screening of this compound Derivatives

The structural and mechanistic insights gained from computational studies can be leveraged for the in silico design and virtual screening of novel derivatives of this compound with potentially improved pharmacological profiles. nih.gov Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov

One approach is ligand-based virtual screening, which uses the known active compound, this compound, as a template to search for structurally similar molecules. Pharmacophore modeling is a key technique in this approach, where a three-dimensional arrangement of essential chemical features required for biological activity is defined and used to screen compound databases. nih.gov

Another powerful method is structure-based virtual screening, which utilizes the three-dimensional structure of the target receptor, often a homology model of the GABA-B receptor. nih.gov In this approach, large virtual libraries of compounds are docked into the receptor's binding site, and their predicted binding affinities are used to rank and select promising candidates for synthesis and experimental testing. These computational strategies can significantly accelerate the drug discovery process by prioritizing compounds with a higher probability of success, and have been applied to the discovery of new ligands for GABA receptors. nih.gov

Molecular and Biochemical Investigations of R 3 Amino 4 Phenylbutanoic Acid

Mechanistic Studies on Enzyme Substrate Recognition and Catalysis

Detailed mechanistic studies on the recognition and catalysis of (R)-3-amino-4-phenylbutanoic acid by specific enzymes are not extensively documented in publicly available literature. However, research on related compounds provides insights into potential enzymatic interactions. For instance, enzymes such as L-phenylalanine dehydrogenase have been utilized in the synthesis of related phenyl-substituted amino acids, indicating that enzymes in this class can recognize and process similar molecular scaffolds. wikipedia.org The synthesis of chiral amines like 3-amino-1-phenylbutane has been achieved using multi-enzymatic cascade systems involving transaminases, which demonstrates the potential for enzymes to act on molecules with a phenyl group and an amino group in close proximity. nih.gov The stereochemistry of the substrate is often a critical determinant in enzyme-catalyzed reactions, suggesting that the (R)-configuration of 3-amino-4-phenylbutanoic acid would be a key factor in its recognition and processing by any potential enzymatic partners.

Investigation of Interactions with Biological Macromolecules and Receptors at the Molecular Level

The structural similarity of this compound to GABA suggests that it may interact with GABA receptors, which are broadly classified into GABAA and GABAB receptors. youtube.com GABAA receptors are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron. youtube.com GABAB receptors are metabotropic G protein-coupled receptors that mediate slow and prolonged inhibitory effects. youtube.comnih.gov

While direct binding studies on this compound are limited, extensive research on its isomer, (R)-4-amino-3-phenylbutanoic acid (also known as R-phenibut), offers valuable insights. R-phenibut is a known agonist of the GABAB receptor. ncats.io The pharmacological activity of racemic phenibut is attributed to the (R)-enantiomer, which demonstrates a higher binding affinity for the GABAB receptor compared to the (S)-enantiomer. ncats.io Furthermore, R-phenibut has been shown to interact with the α2-δ subunit of voltage-dependent calcium channels. ncats.io

Studies on other related molecules, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have shown weak antagonistic activity at the GABAB receptor, further supporting the idea that the 3-amino-phenyl-scaffold can interact with this receptor class. flinders.edu.au The specific binding affinity and functional activity of this compound at GABA receptors and other biological macromolecules remain a subject for further investigation.

Research on Modulatory Effects on Biochemical Pathways

The potential for this compound to modulate biochemical pathways is intrinsically linked to its interactions with receptors and enzymes. As a GABA analogue, its primary expected effect would be on the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the nervous system. youtube.combiosynth.com Activation of GABAB receptors, for instance, can lead to the modulation of adenylyl cyclase activity and the opening of potassium channels, thereby influencing intracellular signaling cascades. nih.gov

Research on 4-phenylbutyric acid, a related compound, has demonstrated its ability to modulate amino acid and lipid metabolism. nih.gov This suggests that phenyl-substituted butanoic acids can have broader effects on cellular metabolism. However, specific studies detailing the modulatory effects of this compound on specific biochemical pathways are not currently available. The elucidation of its precise effects would require targeted studies to monitor changes in relevant signaling pathways and metabolic profiles upon its administration in biological systems.

Elucidation of Molecular Recognition Principles and Stereospecificity

The principle of stereospecificity is paramount in the interaction of chiral molecules with biological systems. The distinct pharmacological profiles of the (R)- and (S)-enantiomers of 4-amino-3-phenylbutanoic acid highlight the importance of the spatial arrangement of functional groups for receptor binding. For GABAB receptors, the (R)-enantiomer of 4-amino-3-phenylbutanoic acid is the active form, indicating a specific three-dimensional fit within the receptor's binding pocket.

Similarly, studies on the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) at GABA receptors have shown that the (R)-enantiomer has a higher affinity for GABAB and GABAC receptors, while the (S)-enantiomer is more potent at GABAA receptors. nih.gov This differential recognition underscores the precise stereochemical requirements of these receptors. It is therefore highly probable that the (R)-configuration of 3-amino-4-phenylbutanoic acid would be a critical determinant for its interaction with any biological target, dictating both its affinity and its functional effect. The precise molecular recognition principles governing its interactions, however, await detailed structural biology studies.

Development as a Tool for Probing Biological Systems

Due to its structural resemblance to the neurotransmitter GABA, this compound holds potential as a chemical probe to investigate the GABAergic system. Molecules that selectively target specific receptor subtypes or associated proteins can be invaluable tools for dissecting complex neurological processes. The development of such a tool would depend on a thorough characterization of its binding profile and functional activity. Should this compound exhibit specific and potent interactions with a particular biological target, it could be utilized to study the role of that target in various physiological and pathological conditions. However, at present, there is no published research detailing the development or use of this compound as a specific probe for biological systems.

Emerging Research Frontiers and Future Prospects for R 3 Amino 4 Phenylbutanoic Acid

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The synthesis of enantiomerically pure compounds like (R)-3-amino-4-phenylbutanoic acid is increasingly leaning towards green and sustainable methods. Integrating biocatalysis with continuous flow chemistry presents a promising frontier for its production.

Flow Chemistry: Traditional batch synthesis, while common, can be inefficient and pose safety risks, especially when scaling up. stolichem.com Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages. mt.com These benefits include superior control over reaction parameters like temperature and mixing, leading to higher yields and selectivity. labunlimited.combeilstein-journals.org The reduced volume of reactants at any given time significantly enhances process safety. labunlimited.com Furthermore, flow processes are often more efficient, with lower downtime for cleaning and maintenance, making them intrinsically more scalable and cost-effective. stolichem.com For the synthesis of chiral amines, flow chemistry can enable the use of conditions not feasible in batch reactors, potentially increasing productivity and reducing reaction times from hours to minutes. beilstein-journals.orgwhiterose.ac.uk

Sustainable Synthesis via Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. engconfintl.org Enzymes like phenylalanine aminomutases and transaminases are highly effective in producing chiral β-amino acids with excellent enantioselectivity under mild conditions. msu.edursc.org The development of engineered enzymes through directed evolution is overcoming the limitations of natural enzymes, such as stability and substrate scope, making industrial-scale biocatalytic synthesis of compounds like this compound more viable. engconfintl.orgnih.govnih.gov Combining the high selectivity of biocatalysts with the efficiency and safety of flow reactors is a key strategy for the future sustainable production of this important chiral building block. rsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Amine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. labunlimited.com | Precise control over temperature, pressure, and residence time. mt.com |

| Safety | Higher risk due to large volumes of hazardous materials. labunlimited.com | Inherently safer with small reaction volumes. stolichem.com |

| Scalability | Challenging to scale; often requires re-optimization. stolichem.com | Easier to scale by running longer or in parallel. stolichem.com |

| Efficiency | Significant downtime for cleaning and setup. stolichem.com | Higher productivity with continuous operation. whiterose.ac.uk |

| Selectivity | May have lower selectivity due to temperature variations. labunlimited.com | Often higher selectivity due to excellent temperature control. beilstein-journals.org |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The absolute stereochemistry of this compound is crucial for its biological activity. Consequently, a major research focus is the development of new catalytic systems that can deliver high enantioselectivity in its synthesis.

Biocatalytic Approaches: Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org However, the thermodynamic equilibrium of these reactions can be unfavorable. To overcome this, researchers are developing multi-enzymatic cascade systems. These systems use a second enzyme to remove a reaction byproduct, thereby driving the equilibrium towards the desired chiral amine product and significantly enhancing yield and selectivity.

Chemo-enzymatic and Chemical Catalysis: A practical synthesis of this compound has been demonstrated starting from L-aspartic acid, utilizing a Friedel-Crafts acylation that preserves the original chirality. nih.gov In a broader context, research into asymmetric catalysis for producing chiral amino acids is vibrant. For instance, the design of mechanism-based inactivators for enzymes like ornithine aminotransferase has led to the synthesis of complex cyclic amino acids with high stereocontrol. nih.gov While not directly applied to this compound yet, these advanced strategies in asymmetric synthesis and catalyst design hold significant potential for developing novel, highly enantioselective routes to this and related β-amino acids.

Advanced Applications in Bio-Inspired Synthesis and Peptide Science

β-amino acids like this compound are of great interest in peptide science. When incorporated into peptides, they can induce specific secondary structures (e.g., helices, sheets) and, crucially, they often confer resistance to enzymatic degradation by proteases.

Peptidomimetics and Drug Design: The incorporation of this non-canonical amino acid into peptide sequences is a key strategy in designing peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. The phenyl group and the specific stereochemistry of this compound can influence the binding affinity and selectivity of these modified peptides to their biological targets.

Bio-Inspired Synthesis: Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to emulate these natural pathways. The enzymatic synthesis of β-amino acids, for example, mimics natural metabolic processes. msu.edu Engineered enzymes, such as modified tryptophan synthase subunits, are being developed to create a wider range of non-canonical amino acids for applications in chemical biology and medicinal chemistry. nih.govnih.gov These biocatalytic tools open up new avenues for producing novel analogs of this compound with diverse functionalities.

Leveraging Machine Learning and AI for Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These technologies are poised to significantly impact the future of this compound by accelerating the discovery of new applications and optimizing its synthesis.

AI in Drug Discovery: AI algorithms can analyze vast biological and chemical datasets to identify new potential drug targets and design novel molecules with desired therapeutic properties. For a building block like this compound, AI can be used to design new peptide-based drugs that incorporate this moiety to enhance their efficacy or stability. Generative AI models can propose novel peptide sequences containing non-canonical amino acids and predict their binding affinity to specific protein targets.

Optimization of Synthesis: Machine learning models can be trained to predict the outcomes of chemical reactions under various conditions. This allows for the rapid optimization of synthetic routes to this compound, minimizing the number of experiments needed and improving yields. For instance, ML can help identify the optimal parameters for a flow chemistry setup or guide the directed evolution of enzymes for enhanced catalytic activity.

Table 2: Potential AI/ML Applications for this compound

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Drug Discovery | Design of novel peptidomimetics incorporating the compound. | Faster identification of new drug candidates with improved properties. |

| Predict binding affinity of peptides to therapeutic targets. | More efficient screening and prioritization of potential drugs. | |

| Synthesis Optimization | Predict optimal reaction conditions (temperature, catalyst, etc.). | Reduced development time and cost for synthesis. |

| Guide enzyme engineering for improved biocatalysis. | Creation of highly efficient and selective biocatalysts. |

Expanding the Scope of Chiral Building Block Applications in Diverse Chemical Fields

While already valuable, the applications of this compound as a chiral building block are continually expanding into new areas of chemical and pharmaceutical research.

Medicinal Chemistry: Its core structure serves as a scaffold for the development of new therapeutic agents. For example, it is a known derivative of γ-Aminobutyric Acid (GABA), an important inhibitory neurotransmitter, and possesses neuroprotective activity. nih.gov This makes it a valuable starting point for designing new central nervous system drugs. Furthermore, derivatives have been synthesized to act as selective inhibitors of enzymes like GABA aminotransferase, highlighting its utility in creating highly specific enzyme inhibitors.

Functional Materials: Chiral molecules are increasingly being explored for applications in materials science, such as in the development of chiral polymers and surfaces. The well-defined stereochemistry of this compound could be exploited in the creation of new materials with unique optical or recognition properties. As synthetic methodologies become more robust, the availability of this and related chiral building blocks will undoubtedly fuel innovation in these diverse chemical fields.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-3-amino-4-phenylbutanoic acid with high enantiomeric purity?

- Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, the Fmoc-protected derivative in employs fluorenylmethoxycarbonyl (Fmoc) as a protective group, which is cleaved under mild basic conditions to preserve stereochemical integrity .

- Characterization : Confirm enantiopurity via chiral HPLC or polarimetry. Cross-validate with H/C NMR and high-resolution mass spectrometry (HRMS) to ensure structural fidelity .

Q. How can researchers differentiate this compound from its structural isomers or derivatives?

- Analytical Techniques :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate isomers.

- Spectroscopy : Compare H NMR chemical shifts; the phenyl group’s aromatic protons (6.5–7.5 ppm) and α-amino proton (δ ~3.1 ppm) are diagnostic .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What are the critical physicochemical properties influencing its solubility and stability in biological assays?

- Key Properties :

- Melting Point : 270–275°C (decomposition), indicating thermal instability during lyophilization .

- Solubility : Low aqueous solubility (1.2 g/cm³ density); use polar aprotic solvents (e.g., DMSO) or buffer systems with surfactants .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce racemization during peptide coupling?

- Strategy :

- Protecting Groups : Compare Fmoc (base-labile) vs. Boc (acid-labile) for orthogonal protection .

- Coupling Agents : Use HATU or PyBOP with DIEA to minimize racemization in solid-phase peptide synthesis (SPPS) .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : notes that 4-(phenylthio)butanoic acid exhibits antioxidant activity, while Fmoc-alanine derivatives are inert. This suggests the phenylthio group is critical for redox interactions.

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenylthio with hydroxyl or methyl groups).

- Assays : Use in vitro radical scavenging (DPPH/ABTS) and cell-based oxidative stress models to validate activity .

Q. What computational approaches predict the compound’s bioavailability and target binding?

- Tools :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GABA receptors) using AMBER or GROMACS .

- QSAR Models : Train models on logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .

Q. How to design a robust protocol for quantifying trace impurities in bulk this compound?

- Analytical Workflow :

- Sample Prep : Derivatize with dansyl chloride to enhance UV/fluorescence detection.

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient.

- Validation : Follow ICH Q2(R1) guidelines for LOD (≤0.1%), LOQ (≤0.3%), and linearity (R² > 0.99) .

Data-Driven Insights

Q. How does stereochemical configuration influence its neuropharmacological activity?

- Case Study : highlights (R)-4-amino-3-hydroxybutanoic acid as a GABA receptor agonist. By analogy, the (R)-configuration in 3-amino-4-phenylbutanoic acid may enhance binding to analogous targets.

- Experimental Design :

- Enantiomer Comparison : Synthesize both (R)- and (S)-forms and test in electrophysiological assays (e.g., patch-clamp on neuronal cells).

- Docking Studies : Use AutoDock Vina to model interactions with GABA-A receptor subunits .

Q. What are the best practices for handling contradictions in spectroscopic data across studies?

- Resolution Framework :

Cross-Validation : Replicate experiments using identical conditions (solvent, pH, temperature).

Collaborative Analysis : Share raw NMR/FTIR data via platforms like NMReDATA for peer validation .

Error Source Identification : Check for solvent impurities (e.g., residual D₂O in H NMR) or calibration drift in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.